D-Glucaro-1,4-lactone
Description
Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-[(2S,3R,4R)-3,4-dihydroxy-5-oxooxolan-2-yl]-2-hydroxyacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O7/c7-1-2(8)6(12)13-4(1)3(9)5(10)11/h1-4,7-9H,(H,10,11)/t1-,2-,3+,4+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XECPAIJNBXCOBO-MMPJQOAZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(C(C(=O)OC1C(C(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[C@H]1([C@H](C(=O)O[C@@H]1[C@@H](C(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201311466 | |
| Record name | Saccharic acid 1,4-lactone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201311466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
389-36-6, 5027-63-4 | |
| Record name | Saccharic acid 1,4-lactone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=389-36-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Saccharolactone, D- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000389366 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Saccharolactone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005027634 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Saccharic acid 1,4-lactone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201311466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | D-(tetrahydro-2,3,4-trihydroxy-5-oxofuran-2-yl)glycollic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.242 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | SACCHAROLACTONE, D- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7VD5U57BAB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | D-Glucaro-1,4-lactone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0041862 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: D-Glucaro-1,4-lactone can be synthesized from D-glucaric acid through lactonization. The process involves the oxidation of D-glucose to D-glucaric acid, followed by cyclization to form the lactone. This reaction typically requires acidic conditions and elevated temperatures to facilitate the formation of the lactone ring .
Industrial Production Methods: Industrial production of this compound often involves the fermentation of glucose using specific microbial strains that produce D-glucaric acid. The acid is then purified and subjected to lactonization under controlled conditions to yield this compound .
Chemical Reactions Analysis
Types of Reactions: D-Glucaro-1,4-lactone undergoes various chemical reactions, including:
Oxidation: Conversion to glucaric acid.
Reduction: Formation of glucarolactone.
Substitution: Reaction with nucleophiles to form derivatives.
Common Reagents and Conditions:
Oxidation: Typically involves oxidizing agents such as potassium permanganate or nitric acid.
Reduction: Utilizes reducing agents like sodium borohydride.
Substitution: Often carried out in the presence of catalysts or under acidic/basic conditions.
Major Products:
Oxidation: Glucaric acid.
Reduction: Glucarolactone.
Substitution: Various glucarate derivatives.
Scientific Research Applications
Inhibition of Beta-Glucuronidase
D-Glucaro-1,4-lactone is recognized for its ability to inhibit beta-glucuronidase, an enzyme that plays a significant role in drug metabolism and the detoxification process. By inhibiting this enzyme, this compound can potentially shorten the pharmacological action of drugs that are excreted via glucuronidation. A study demonstrated that oral administration of this compound reduced the activity of biliary beta-glucuronidase and slowed bile flow rates in rats, suggesting its utility in modulating drug metabolism and enhancing drug clearance from the body .
Detoxification and Antioxidant Properties
Research indicates that this compound possesses detoxifying properties that may protect against oxidative stress. A study showed that this compound significantly reduced lipid peroxidation in platelets exposed to reactive species like peroxynitrite and hydrogen peroxide. The results suggest that this compound could serve as a protective agent against oxidative damage in various cellular contexts .
Anticarcinogenic Effects
This compound has been studied for its potential anticarcinogenic properties. It is believed to facilitate the clearance of carcinogens from the body by enhancing their excretion as glucuronides. This mechanism may help reduce the risk of cancer development by lowering the bioavailability of carcinogenic compounds . Additionally, it has been suggested that this compound may increase endonuclease activity, which is crucial for repairing DNA damage caused by carcinogens .
Modulation of Gut Microbiota
Recent studies have shown that this compound can alter gut bacteria composition and metabolomes, which may contribute to its hypocholesterolemic effects and overall health benefits. This alteration in gut microbiota can influence systemic inflammation and metabolic processes associated with cancer progression .
Case Studies and Experimental Findings
Mechanism of Action
D-Glucaro-1,4-lactone exerts its effects primarily through the inhibition of β-glucuronidase. This enzyme is responsible for the hydrolysis of glucuronides, which are involved in the detoxification of carcinogens and tumor promoters. By inhibiting β-glucuronidase, this compound prevents the release of these harmful substances, thereby enhancing detoxification processes .
Comparison with Similar Compounds
D-Galactaro-1,4-lactone
- Structure : A five-membered lactone derived from D-galactaric acid, differing from 1,4-GL in stereochemistry at C4 and C3.
- Enzyme Interactions : The Agrobacterium tumefaciens enzyme AtGci processes both D-galactaro-1,4-lactone and 1,4-GL but shows ~3-fold higher catalytic efficiency for the galactaro form due to spatial orientation of C5-C6 hydroxyl groups .
D-Glucaro-6,3-lactone
- Structure : A six-membered lactone isomer of 1,4-GL, formed spontaneously from D-glucaric acid under acidic conditions.
Calcium D-Glucarate
- Structure : A calcium salt of D-glucaric acid, serving as a precursor to 1,4-GL and D-glucaro-6,3-lactone via metabolic conversion.
- Mechanism : Orally administered calcium D-glucarate is metabolized in the stomach to D-glucaric acid, which cyclizes into active lactones. It indirectly inhibits β-GD, reducing tumor initiation in animal models .
- Efficacy : While effective, its activity depends on conversion to 1,4-GL, making it less potent than direct 1,4-GL administration .
D-Glucuronolactone
- Structure : A lactone of D-glucuronic acid, structurally distinct but metabolically linked to 1,4-GL.
- Function: Acts as a prodrug for 1,4-GL in non-primate species, contributing to vitamin C synthesis. In humans, it lacks this role but may still influence detoxification pathways indirectly .
L-Idaro-1,4-lactone
- Structure : An epimer of 1,4-GL, derived from L-idaric acid.
- Activity : Inhibits α-L-idosiduronase, analogous to 1,4-GL’s inhibition of β-GD. However, its specificity for different enzymes limits overlap in therapeutic applications .
Functional Comparison: Enzyme Inhibition and Therapeutic Effects
β-Glucuronidase (β-GD) Inhibition
Anticancer and Detoxification Effects
Antioxidant Properties
| Compound | Effect on Oxidative Stress |
|---|---|
| This compound | Reduces platelet lipid peroxidation by 40% . |
| D-Galactaro-1,4-lactone | No reported antioxidant activity in mammalian systems |
Structural Determinants of Activity
- Lactone Ring Position : The 1,4-lactone configuration is critical for β-GD inhibition, as seen in 1,4-GL’s activity compared to inactive 6,3-lactone .
- Stereochemistry : D-Galactaro-1,4-lactone’s inverted C4/C5 hydroxyls reduce compatibility with mammalian enzymes, limiting therapeutic relevance .
- Metabolic Stability : Calcium D-glucarate’s prolonged release of 1,4-GL enhances bioavailability but complicates dose-response relationships .
Biological Activity
D-Glucaro-1,4-lactone (GL) is a compound derived from D-glucaric acid, known for its potential biological activities, particularly in the context of antioxidative effects, anticancer properties, and modulation of enzymatic activities related to detoxification processes. This article reviews the biological activity of this compound based on various studies, highlighting its mechanisms of action, effects on health, and relevant case studies.
This compound has the chemical formula and is classified as a gamma butyrolactone. It is recognized for its structural properties that allow it to interact with biological systems effectively. The molecular weight of this compound is approximately 192.12 g/mol .
1. Antioxidative Properties
Research indicates that this compound exhibits significant antioxidative properties. A study demonstrated that it reduces oxidative damage in blood platelets induced by strong oxidants like peroxynitrite (ONOO-) and hydrogen peroxide (H2O2). Specifically, the presence of this compound led to a reduction of carbonyl group formation in platelets by approximately 50% under high oxidative stress conditions .
2. Inhibition of Beta-Glucuronidase
This compound has been shown to inhibit the enzyme beta-glucuronidase, which plays a crucial role in the metabolism and detoxification of various compounds in the liver. In a metabolic study involving Sprague-Dawley rats, administration of this compound resulted in a significant decrease in biliary beta-glucuronidase concentration and activity, suggesting its potential as a therapeutic agent for conditions associated with elevated enzyme activity .
3. Anticancer Activity
The compound has been investigated for its anticarcinogenic properties. It is suggested that this compound may enhance the clearance of carcinogens through glucuronidation processes. This mechanism potentially contributes to its protective effects against liver carcinogenesis observed in animal models .
Table 1: Summary of Key Studies on this compound
Additional Insights
This compound has been detected in various foods such as chicken and milk, indicating its dietary relevance and potential as a biomarker for food consumption . The compound's presence in food sources suggests that regular dietary intake may contribute to its biological effects observed in clinical and preclinical studies.
Q & A
Basic: What is the mechanism of β-glucuronidase inhibition by G14L, and how is this evaluated experimentally?
G14L acts as a non-specific β-glucuronidase inhibitor by binding to the enzyme's active site. Structural studies reveal that G14L (or its thermodynamically favored isomer, D-glucaro-1,5-lactone) interacts with conserved motifs like the NXK motif in bacterial β-glucuronidases (BuGUS-1/BuGUS-2) through hydroxyl and carboxylate groups . Inhibition potency (mid-micromolar IC50) is typically measured using fluorogenic substrates (e.g., 4-methylumbelliferyl glucuronide) in kinetic assays, with crystallography (e.g., 2.0–2.5 Å resolution structures) confirming binding modes .
Basic: How can researchers validate G14L’s role in suppressing glucuronide hydrolysis in biological samples?
To prevent glucuronide cleavage in plasma or urine, add G14L (10–100 µM) to samples prior to analysis. This blocks β-glucuronidase activity, preserving glucuronide integrity. Validation involves comparing metabolite stability with/without G14L using HPLC or LC-MS, referencing protocols from inhibitor-spiked control experiments .
Advanced: What experimental designs are optimal for assessing G14L’s chemopreventive effects in carcinogenesis models?
- Short-term assays : Use aberrant crypt foci (ACF) formation in azoxymethane (AOM)-treated rodents, with G14L administered pre- and post-carcinogen exposure .
- Long-term studies : Employ diethylnitrosamine (DEN)-induced liver cancer models, monitoring survival rates, serum biomarkers (e.g., α-fetoprotein), and histopathology over 20 weeks. Metabonomics (1H-NMR or HPLC-UV) can track metabolic shifts (e.g., amino acid ratios) .
- Proliferation assays : Measure Ki-67 or BrdU incorporation in tumor tissues to assess anti-proliferative effects .
Advanced: How do structural differences between G14L isomers impact enzymatic interactions?
G14L exists in equilibrium with D-glucaro-1,5-lactone, which is the dominant form in crystallized enzyme complexes. Co-crystallization (e.g., BuGUS-1/BuGUS-2) at 2.0–2.5 Å resolution reveals that the 1,5-lactone isomer binds via hydrogen bonding to catalytic glutamates and the NXK motif. Researchers should account for lactone interconversion in activity assays by pre-equilibrating solutions or using kinetic modeling .
Advanced: How does G14L modulate metabolic pathways in cancer models, and what analytical tools are critical?
In DEN-induced liver cancer, G14L restores amino acid metabolism (e.g., leucine, valine) and energy pathways (3-hydroxybutyrate, lactate). Use 1H-NMR metabonomics paired with multivariate analysis (PCA/PLS-DA) to identify altered metabolites. Validate findings with targeted HPLC-UV quantification of Fischer’s ratio (branched-chain vs. aromatic amino acids) .
Basic: What are the metabolic precursors to G14L, and how are they converted in vivo?
G14L is derived from D-glucaric acid, which is formed via oxidation of D-glucuronic acid. Calcium D-glucarate, an oral precursor, is metabolized in the acidic stomach to D-glucaric acid, which cyclizes to G14L. Conversion efficiency is assessed using LC-MS to track serum or urinary levels of intermediates .
Advanced: What challenges arise in quantifying G14L’s stability and lactone equilibrium in physiological conditions?
G14L undergoes pH-dependent lactone interconversion and hydrolysis. To stabilize it, use phosphate-buffered saline (pH 6–7) and low temperatures (2–8°C). Quantify lactone forms via reverse-phase HPLC with UV detection (210 nm) or NMR spectroscopy to monitor ring-opening kinetics .
Advanced: How can synergistic effects between G14L and other bioactive compounds (e.g., resveratrol) be systematically tested?
- In vitro : Combine G14L with test compounds in β-glucuronidase inhibition assays (IC50 shift analysis) .
- In vivo : Co-administer in carcinogenesis models (e.g., AOM-treated rats) and compare tumor incidence, oxidative stress markers (e.g., lipid peroxidation), and platelet aggregation via flow cytometry .
Basic: What protocols are recommended for using G14L in enzyme activity assays?
- Inhibition assays : Pre-incubate β-glucuronidase (e.g., human or bacterial) with 10–100 µM G14L for 15 min before adding substrate. Include D-saccharic acid 1,4-lactone as a positive control .
- SpnHL blocking : Add 5 mM G14L to reaction mixtures to suppress β-glucuronidase interference in hyaluronidase activity assays .
Advanced: What pharmacokinetic parameters should be considered when dosing G14L in animal studies?
- Bioavailability : Monitor plasma levels of G14L and D-glucaric acid post-administration using LC-MS.
- Organ distribution : Quantify tissue-specific uptake (e.g., liver, intestines) via isotope-labeled tracers or microdialysis .
- Excretion : Measure urinary D-glucaric acid (30–100 µmol/day in humans) as a biomarker of G14L metabolism .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
